molecular formula C15H19N3O3 B2642386 N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-64-1

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2642386
CAS RN: 941934-64-1
M. Wt: 289.335
InChI Key: IXTCHRZQJLKKBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide”, compounds with similar structures have been synthesized. For instance, a related compound, “2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol”, was synthesized using the Petasis reaction .

Scientific Research Applications

  • Role in Polyamine Catabolism and Antitumor Activity :

    • N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, shows phenotype-specific cytotoxic activity against tumor cells. It induces programmed cell death (PCD) in sensitive cells, possibly due to oxidative stress from hydrogen peroxide production. This is mediated by the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) pathway (Ha et al., 1997).
  • Inhibition of Glycolic Acid Oxidase :

    • Derivatives of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, act as potent inhibitors of glycolic acid oxidase. These compounds are useful in studies involving oxalate production and might have implications in conditions like hyperoxaluria (Rooney et al., 1983).
  • DNA/Protein Binding and Cytotoxicity Studies :

    • Complexes derived from compounds similar to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been investigated for their interaction with DNA and proteins. These studies suggest potential applications in chemotherapy, particularly against lung cancer cell lines, while exhibiting less toxicity towards normal cells (Muralisankar et al., 2016).
  • Synthesis and Structural Analysis :

    • Research has been conducted on the synthesis and X-ray crystal structure of compounds with similar functionalities. These studies contribute to a deeper understanding of the molecular structure and potential applications in areas like coordination chemistry (Ma et al., 2018).
  • Role in Orexin Receptor Mechanisms :

    • Studies have been conducted on compounds structurally related to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in the context of orexin receptor mechanisms. These findings are significant for understanding sleep regulation and potential treatments for sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name

N-ethyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-11-6-7-12(10(2)9-11)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCHRZQJLKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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